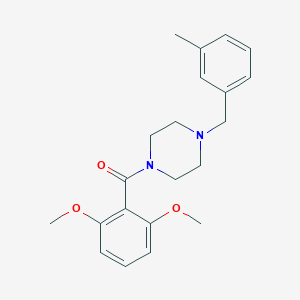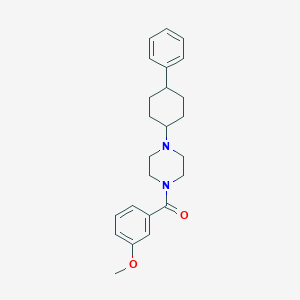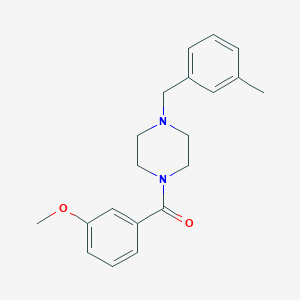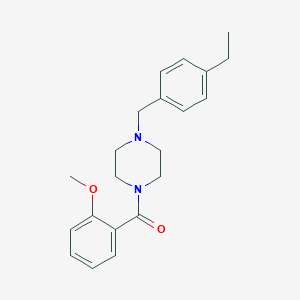![molecular formula C21H23F3N2O3 B247534 1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly referred to as DTBP, is a novel chemical compound that has gained significant attention in the scientific research community. DTBP is a piperazine derivative that has been synthesized through a number of methods and has been shown to possess unique biochemical and physiological properties. In
作用機序
DTBP has been shown to act as an antagonist at the dopamine D2 receptor, blocking the binding of dopamine to the receptor. This results in a decrease in the activity of neurons that are regulated by dopamine. DTBP has also been shown to have affinity for other receptors, including the serotonin 5-HT1A receptor and the adenosine A1 receptor.
Biochemical and Physiological Effects:
DTBP has been shown to have a number of biochemical and physiological effects. In animal studies, DTBP has been shown to decrease locomotor activity and induce catalepsy, which is a state of immobility. DTBP has also been shown to decrease the release of dopamine in the brain. These effects suggest that DTBP may have potential therapeutic applications in the treatment of disorders that are characterized by an excess of dopamine activity, such as schizophrenia.
実験室実験の利点と制限
One of the advantages of using DTBP in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation of using DTBP is its high cost, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on DTBP. One area of research is the development of new drugs that target the dopamine D2 receptor. DTBP may serve as a useful tool in the development of these drugs. Another area of research is the study of the role of DTBP in the regulation of other neurotransmitter systems, such as the serotonin and adenosine systems. Finally, the development of new synthesis methods for DTBP may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, DTBP is a novel chemical compound that has gained significant attention in the scientific research community. Its unique biochemical and physiological properties have made it a useful tool in the study of neurotransmitter receptors and protein-protein interactions. While there are limitations to its use in lab experiments, DTBP has potential therapeutic applications in the treatment of disorders characterized by an excess of dopamine activity. Future research on DTBP may lead to the development of new drugs and a deeper understanding of the role of neurotransmitter systems in the regulation of behavior and cognition.
合成法
DTBP can be synthesized through a number of methods, including the reaction of 1-(2,3-dimethoxyphenyl)-2-nitroethylene with 2-(trifluoromethyl)benzylamine, followed by reduction with hydrogen gas. Another method involves the reaction of 1-(2,3-dimethoxyphenyl)piperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. These methods have been shown to produce high yields of DTBP with high purity.
科学的研究の応用
DTBP has been shown to have a number of scientific research applications. One of the most notable applications is in the field of neuroscience, where DTBP has been used as a tool to study the function of the dopamine D2 receptor. DTBP has also been used in the study of other neurotransmitter receptors, including the serotonin 5-HT1A receptor and the adenosine A1 receptor. In addition, DTBP has been used as a ligand in the study of protein-protein interactions and in the development of new drugs.
特性
分子式 |
C21H23F3N2O3 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
(2,3-dimethoxyphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23F3N2O3/c1-28-18-9-5-7-16(19(18)29-2)20(27)26-12-10-25(11-13-26)14-15-6-3-4-8-17(15)21(22,23)24/h3-9H,10-14H2,1-2H3 |
InChIキー |
DAPYTCMJRSJVOO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)






